Coumarin-C2-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-C2-TCO is a dye derivative of Coumarin. It is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups through its TCO moiety . This property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-TCO typically involves the derivatization of Coumarin. One common method includes the reaction of Coumarin with a TCO (trans-cyclooctene) group under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Coumarin-C2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine-bearing molecules . This reaction is highly specific and efficient, making it useful for various applications.
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of Tetrazine groups on the reacting molecule. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and temperatures that facilitate the reaction without degrading the reactants .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and Tetrazine-bearing molecules is a stable adduct that can be used for further applications in research and industry .
Scientific Research Applications
Coumarin-C2-TCO has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes
Metal Ion Detection: This compound can be used to detect metal ions in various samples due to its fluorescent properties.
Microenvironment Polarity Detection: It helps in detecting changes in the polarity of microenvironments, which is useful in studying cellular processes.
pH Detection: The compound is also used in pH detection, providing insights into the acidity or basicity of different environments.
Mechanism of Action
The mechanism of action of Coumarin-C2-TCO involves its ability to undergo the iEDDA reaction with Tetrazine-bearing molecules. This reaction forms a stable adduct that can be used for various applications. The molecular targets and pathways involved include the specific binding of the TCO group to the Tetrazine group, leading to the formation of the adduct .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of Coumarin-C2-TCO, used widely as a fluorescent dye
Coumarin-6: Another derivative of Coumarin, used for similar applications but with different properties.
Coumarin-343: Known for its use in fluorescence microscopy and other imaging techniques.
Uniqueness of this compound
This compound is unique due to its ability to undergo the iEDDA reaction with high specificity and efficiency. This property makes it particularly valuable for applications that require precise labeling and detection .
Properties
Molecular Formula |
C25H33N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
InChI Key |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.